Geranyl tiglate
Description
Contextualization of Monoterpenoid Esters in Natural Product Chemistry
Monoterpenoid esters are a class of secondary metabolites found widely in the plant kingdom, contributing significantly to the aroma and flavor profiles of many plants. researchgate.net These compounds are formed through the esterification of a monoterpene alcohol with a carboxylic acid. Monoterpenes themselves are composed of two isoprene (B109036) units and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov The addition of an ester functional group can modify the volatility, solubility, and biological activity of the parent monoterpenoid, leading to a wide array of chemical structures and functions. researchgate.net The study of monoterpenoid esters is a key area within natural product chemistry, as it provides insights into plant biochemistry, and the potential for new applications in the fragrance, flavor, and pharmaceutical industries. researchgate.netnumberanalytics.com
Significance of Geranyl Esters in Plant Metabolomics and Chemical Ecology
Geranyl esters, a specific subgroup of monoterpenoid esters, are of particular importance in the study of plant metabolomics and chemical ecology. Geraniol (B1671447), the alcohol precursor to geranyl esters, is a primary component of many essential oils and is known to be a precursor for other monoterpenoids. nih.govyoutube.com The esterification of geraniol with various acids results in a suite of geranyl esters, each with its own characteristic scent and potential ecological role.
In plant metabolomics, the analysis of geranyl esters helps to create a chemical fingerprint of a plant species, which can be influenced by genetic and environmental factors. nih.gov In the realm of chemical ecology, these esters often function as semiochemicals, mediating interactions between plants and other organisms. For instance, they can act as attractants for pollinators or as defense compounds against herbivores and pathogens. acs.org The study of geranyl esters, therefore, provides valuable information on the complex chemical communication systems that exist in nature.
Overview of Geranyl Tiglate as a Compound of Academic Interest
This compound stands out as a geranyl ester of particular academic interest due to its presence in a variety of plants, including those of the Pelargonium (geranium) and Citrus genera. nih.govchemicalbook.comnist.gov It is recognized for its pleasant, herbaceous, and fruity-floral aroma. chemicalbook.comthegoodscentscompany.com Research on this compound has spanned various disciplines, from its identification and quantification in essential oils to the investigation of its biological activities. mdpi.comchemimpex.com Its chemical structure, combining the acyclic monoterpene geraniol with the unsaturated short-chain carboxylic acid, tiglic acid, presents an interesting subject for synthetic and biosynthetic studies. cymitquimica.comresearchgate.net
Rationale and Scope of Comprehensive Research on this compound
A comprehensive understanding of this compound is warranted due to its prevalence in commercially important essential oils and its potential for various applications. targetmol.comperflavory.com In-depth research into its biosynthesis could lead to biotechnological methods for its production. nih.gov Furthermore, a thorough investigation of its biological properties may uncover novel applications in areas such as agriculture and human health. chemimpex.com
This article aims to provide a detailed and scientifically rigorous overview of this compound, focusing exclusively on its chemical and biological properties as documented in academic research. The subsequent sections will delve into its chemical characteristics, natural occurrence, synthesis, and known biological activities, supported by detailed research findings and data.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C15H24O2 | |
| Molecular Weight | 236.36 g/mol | |
| IUPAC Name | [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate | nih.gov |
| CAS Number | 7785-33-3 | chemicalbook.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Herbaceous, geranium, and fruity | chemicalbook.comthegoodscentscompany.com |
Natural Occurrences of this compound
| Plant Species | Family | Plant Part | Reference |
| Pelargonium graveolens (Rose-scented geranium) | Geraniaceae | Shoot biomass | |
| Pelargonium ternifolium | Geraniaceae | - | |
| Pittosporum balfourii | Pittosporaceae | - | |
| Cryptomeria japonica | Cupressaceae | - | nih.gov |
| Tillandsia xiphioides | Bromeliaceae | Flowers | acs.org |
| Phyllanthus salviifolius | Phyllanthaceae | - |
The Chemical Profile of this compound: Natural Occurrence and Influencing Factors
This compound, a monoterpene ester recognized for its characteristic fruity and geranium-like aroma, is a naturally occurring compound found within the essential oils of various plant species. nih.govnih.gov This article explores the botanical distribution of this compound, its presence in different plant tissues, and the environmental and genetic factors that influence its concentration.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61827-81-4 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3 |
InChI Key |
OGHBUHJLMHQMHS-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
density |
0.920-0.930 (20°) |
physical_description |
Very pale yellow liquid; Floral aroma |
solubility |
Insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Natural Occurrence and Distribution of Geranyl Tiglate
Geranyl tiglate is synthesized by a variety of plants, contributing to their unique chemical signatures. Its distribution is not uniform across the plant kingdom, with particular prevalence in certain genera and species.
The identification of this compound across different plant families provides valuable data for chemotaxonomy, the classification of plants based on their chemical constituents.
This compound is a well-documented constituent of the essential oil of several Pelargonium species, most notably the rose-scented geranium, Pelargonium graveolens. researchgate.netthegoodscentscompany.com This species is extensively cultivated for its fragrant oil, which is utilized in the perfume and aromatherapy industries. nist.gov The concentration of this compound in P. graveolens essential oil can vary significantly, as demonstrated by numerous studies. Research has reported its presence in ranges from 1.30% to as high as 8.21%, influenced by factors such as the extraction method and the specific cultivar. researchgate.netsigmaaldrich.com For instance, analysis of P. graveolens from Palestine identified this compound at a concentration of 2.38%. nih.gov Studies on Indian genotypes of rose-scented geranium showed this compound concentrations ranging from 1.4% to 2.7%. wikipedia.org Another analysis recorded concentrations of 4.99% and 5.21% in the essential oil from the leaves of P. graveolens. nih.gov The compound is also found in other species of the genus, such as Pelargonium ternifolium. nih.govnist.gov
Table 1: Concentration of this compound in Pelargonium graveolens Essential Oil from Various Studies
| Geographic Origin/Cultivar | Extraction Method | Plant Part | This compound % | Source |
|---|---|---|---|---|
| Saudi Arabia (Benimalek) | Hydrodistillation | Aerial parts | 1.30% | researchgate.net |
| Saudi Arabia (Benimalek) | Microwave-Assisted Hydrodistillation | Aerial parts | 2.95% | researchgate.net |
| Saudi Arabia (Maysan) | Hydrodistillation | Aerial parts | 2.43% | researchgate.net |
| Saudi Arabia (Maysan) | Microwave-Assisted Hydrodistillation | Aerial parts | 1.54% | researchgate.net |
| India | Not Specified | Not Specified | 1.4-2.7% | wikipedia.org |
| Not Specified | Not Specified | Leaves | 4.99% | nih.gov |
| Not Specified | Not Specified | Leaves | 5.21% | nih.gov |
| Not Specified | Various drying methods | Aerial parts | 0.99-4.52% | |
| Brazil | Dynamic Headspace (Peat adsorbent) | Leaves | 8.21% | sigmaaldrich.com |
Beyond the Pelargonium genus, this compound has been identified in a range of other plants. It is a known natural product of Cryptomeria japonica, the Japanese cedar, and Pittosporum balfourii. nih.govnist.gov Research on the volatile compounds emitted by the flowers of Tillandsia xiphioides, a species in the Bromeliaceae family, also successfully identified this compound as one of the 20 monoterpenes present. While the specified scope included investigation into the genera Solanum, Echium, and Matricaria, extensive searches of available scientific literature did not yield direct evidence of this compound as a constituent in these particular genera.
The accumulation of this compound is localized to specific organs and tissues within the plant. It is commonly extracted from the essential oil of the leaves and shoots of Pelargonium graveolens. nih.govresearchgate.netsigmaaldrich.com The bioactive compounds in Pelargonium species are noted to be present in the fresh leaves, roots, and flowers. In the case of Tillandsia xiphioides, this compound is a component of the floral fragrance, emitted from the flowers to attract pollinators.
The biosynthesis and accumulation of this compound are not static but are influenced by a variety of external and internal factors.
The chemical composition of plant essential oils, including the concentration of this compound, is significantly affected by agro-climatic conditions. researchgate.net Factors such as the geographic location of cultivation, temperature, sunlight exposure, and rainfall can lead to substantial variations in the chemical profile of Pelargonium essential oil. A study on the effects of salinity stress on P. graveolens demonstrated changes in the volatile composition. The relative percentage of this compound was observed to fluctuate with increasing salinity levels in the irrigation water, showing an increase from 0.83% in the control group to 2.84% under one of the high-salinity treatments.
The genetic makeup of a plant is a primary determinant of its chemical profile. Different cultivars and genotypes of the same species can exhibit distinct concentrations of secondary metabolites like this compound. researchgate.net A study of three different cultivars of rose-scented geranium ('Bourbon', 'Kelkar', and 'Algerian') revealed differences in their essential oil compositions. The method of distillation was also found to influence the final concentration, with steam distillation yielding higher amounts of this compound compared to hydrodistillation in all three cultivars. Similarly, research on various Indian genotypes of P. graveolens confirmed that the concentration of this compound varies among them, with a recorded range of 1.4% to 2.7%. wikipedia.org
Biosynthesis and Metabolic Pathways of Geranyl Tiglate
The creation of geranyl tiglate in planta is a multi-step process that begins with fundamental building blocks of terpenoid synthesis and culminates in a specific esterification reaction.
Elucidation of Geraniol (B1671447) as a Key Biosynthetic Intermediate
This compound is classified as an ester, specifically formed from the alcohol geraniol and tiglic acid. nih.govnih.gov The biosynthesis of this compound is therefore fundamentally dependent on the availability of its precursor, geraniol. Research into the essential oils of aromatic plants like rose-scented geranium (Pelargonium graveolens) has identified distinct chemotypes, with some being particularly rich in geraniol. oup.com These geraniol-rich varieties demonstrate a significant enrichment of geranyl esters, including this compound, establishing a clear biosynthetic link. oup.com
The ultimate precursor for all monoterpenes, including geraniol, is geranyl diphosphate (B83284) (GPP). oup.com In most plants, GPP is synthesized in the plastids via the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway. oup.com However, studies in P. graveolens have unveiled a more complex scenario. This species possesses at least two distinct monoterpene biosynthetic pathways that are compartmentally separated. scholaris.ca While cyclic monoterpenes are produced in the plastids, the acyclic monoterpene alcohols, such as geraniol, are synthesized in the cytosol. scholaris.ca This cytosolic pathway involves a Nudix hydrolase that converts a cytosolic pool of GPP into geranyl monophosphate, which is then acted upon by a phosphatase to yield geraniol. scholaris.ca This discovery highlights geraniol's central role as the immediate alcohol precursor available for subsequent esterification into this compound.
Role of Esterifying Enzymes (e.g., Acyltransferases, Esterases) in this compound Formation
The final step in the biosynthesis of this compound is the esterification of geraniol with an activated form of tiglic acid. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases. frontiersin.org These enzymes facilitate the transfer of an acyl group (like tiglyl) from a donor molecule, typically an acyl-Coenzyme A (CoA), to the hydroxyl group of an alcohol substrate.
While the specific AAT responsible for this compound has not been isolated from Pelargonium, research on analogous compounds provides a clear model. In roses (Rosa hybrida), an AAT named RhAAT1 has been identified that catalyzes the formation of geranyl acetate (B1210297) from geraniol and acetyl-CoA. nih.gov This enzyme demonstrates a high affinity for geraniol, confirming that AATs are the key catalysts in geranyl ester formation. nih.gov Similarly, various geranyl esters can be synthesized via lipase-mediated esterification, showcasing the enzymatic basis for this conversion. nih.gov
Conversely, the balance of free geraniol and its esters is also regulated by the action of esterases. In lemongrass, a geranyl acetate esterase (GAE) has been identified that hydrolyzes geranyl acetate, releasing free geraniol. nih.govresearchgate.net This demonstrates that while acyltransferases build the esters, esterases can break them down, allowing the plant to dynamically regulate the composition of its volatile profile during different developmental stages. nih.govresearchgate.net
Regulation of this compound Biosynthesis
The production of this compound is not static; it is dynamically regulated by both internal signaling molecules and external environmental cues. This regulation allows the plant to modulate its chemical profile in response to developmental changes and stress.
Environmental Stress-Induced Accumulation of this compound
Plants often respond to environmental challenges by altering their secondary metabolism. Abiotic stresses, such as drought, have a notable impact on the essential oil composition of P. graveolens. One study found that water deficit stress significantly altered the relative amounts of different monoterpenoids. researchgate.net In plants subjected to moderate water stress (55% of field capacity), the content of geraniol decreased, while the amount of a related compound, cis-citronellyl tiglate, was highest under these conditions. researchgate.net
Conversely, another study on drought stress in P. graveolens reported that the percentages of major essential oil components, including geraniol and geranyl formate, increased in stressed plants compared to well-watered ones. mdpi.com The chemical composition of geranium essential oil is known to be influenced by a variety of environmental factors, including temperature and harvesting techniques, which can affect the ratio of key compounds like citronellol (B86348) and geraniol. oup.comnih.gov This stress-induced modulation of the volatile profile, including tiglate esters, is believed to be an adaptive mechanism, contributing to the plant's defense and survival. ms-editions.cl
| Compound | 100% Field Capacity (Control) | 55% Field Capacity (Stressed) | Effect of Stress |
|---|---|---|---|
| Geraniol | Higher Amount | Lower Amount | ▼ Decrease |
| cis-Citronellyl tiglate | Lower Amount | Highest Amount | ▲ Increase |
| Geranyl formate | Higher Amount | Lower Amount | ▼ Decrease |
Genetic and Molecular Basis of this compound Production
The capacity of a plant to produce this compound is encoded in its genome. The key genes are those that code for the enzymes responsible for synthesizing the precursor, geraniol, and the alcohol acyltransferase that performs the final esterification step.
Research into P. graveolens has identified a cytosolic, farnesyl diphosphate synthase-like cDNA that encodes an enzyme capable of producing the GPP pool used for geraniol biosynthesis in the cytosol. scholaris.ca This represents a critical genetic component for the production of the alcohol precursor.
Identification and Characterization of Genes Encoding Biosynthetic Enzymes
The biosynthesis of this compound is a multi-step process involving the convergence of two distinct metabolic pathways: the synthesis of the alcohol moiety, geraniol, and the synthesis of the acyl donor, tiglic acid, followed by their subsequent esterification. The identification of genes encoding the enzymes for each stage is crucial for understanding the molecular basis of this compound's production in plants.
The formation of the geraniol backbone begins with geranyl diphosphate (GPP), a central precursor in terpenoid biosynthesis. The key enzyme responsible for converting GPP into geraniol is Geraniol Synthase (GES) . Genes encoding GES have been successfully identified and characterized from a variety of plant species, including rose-scented geranium (Pelargonium sp.), a known producer of this compound. nih.govnih.gov Functional characterization of these enzymes, often through expression in microbial hosts like E. coli, has confirmed their catalytic activity. nih.govresearchgate.net For instance, a GES from Camptotheca acuminata was shown to convert GPP to geraniol. nih.gov Phylogenetic analyses have placed these enzymes within the terpene synthase-g (TPS-g) subfamily. nih.govmdpi.com In Pelargonium graveolens, studies have revealed that geraniol biosynthesis can occur in the cytosol through a pathway involving a Nudix hydrolase, a departure from the canonical plastidial localization of monoterpene synthesis. scholaris.ca
The second precursor, tiglic acid, is derived from the catabolism of the branched-chain amino acid L-isoleucine. wikipedia.org While the complete pathway has been elucidated in various organisms, the initial and committed step in isoleucine biosynthesis is catalyzed by Threonine Deaminase/Dehydratase (TD) . nih.gov This enzyme catalyzes the deamination of threonine. nih.gov Subsequent enzymatic steps lead to the formation of tiglyl-CoA, the activated form of tiglic acid required for the esterification reaction.
The final and decisive step in forming this compound is the esterification of geraniol with tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) . While a specific AAT responsible for synthesizing this compound has not yet been definitively isolated and characterized from a natural source, their involvement is strongly inferred. In Pelargonium chemotypes that are rich in geraniol, there is a corresponding high accumulation of various geranyl esters, including formate, acetate, and tiglate, which points to the activity of one or more AATs capable of utilizing geraniol as a substrate. nih.govresearchgate.net Studies involving the engineered production of geranyl acetate in E. coli have successfully utilized an AAT from Rosa hybrida, demonstrating the potential of this enzyme class to catalyze such reactions. nih.gov The identification of genes for acyltransferases, such as acyl CoA:diacylglycerol acyltransferase (DGAT), provides a methodological blueprint for isolating the specific this compound-synthesizing enzyme. nih.gov
Table 1: Key Enzymes and Genes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Gene Family/Example | Precursor(s) | Product |
|---|---|---|---|---|---|
| Geraniol Synthase | GES | Synthesis of geraniol | Terpene Synthase-g (TPS-g) | Geranyl Diphosphate (GPP) | Geraniol |
| Threonine Deaminase/Dehydratase | TD | First step in Isoleucine biosynthesis | OMR1 (in Arabidopsis) | Threonine | 2-Ketobutyrate |
| Alcohol Acyltransferase | AAT | Esterification of geraniol with tiglyl-CoA | BAHD Acyltransferase Family | Geraniol, Tiglyl-CoA | This compound |
Transcriptomic and Proteomic Analysis of Relevant Pathways
Transcriptomic and proteomic analyses are powerful tools for elucidating the metabolic networks and regulatory mechanisms underlying the production of specialized metabolites like this compound. These approaches provide a snapshot of gene expression and protein abundance in specific tissues or under particular conditions, offering clues to the active biosynthetic pathways.
Transcriptome analysis of rose-scented geranium (Pelargonium sp.), a significant natural source of this compound, has provided a foundational resource for gene discovery. researchgate.net De novo sequencing of the leaf transcriptome has led to the identification of numerous putative genes involved in the terpene biosynthetic pathway. researchgate.netomicsdi.org These datasets are invaluable for mining candidate genes, such as those for terpene synthases and acyltransferases, that may be involved in this compound synthesis.
Further studies have combined metabolic profiling with transcriptomics to link gene expression with chemical phenotype. In a natural population of P. graveolens, distinct chemotypes have been identified, including lines that preferentially accumulate geraniol and its esters. nih.govresearchgate.net In these geraniol-rich chemotypes, a high degree of enrichment for geranyl esters, including geranyl formate, geranyl acetate, and this compound, was observed. nih.gov This strong positive correlation suggests that the genes encoding enzymes in the geraniol biosynthetic pathway (e.g., GES) and the subsequent esterification pathway (AATs) are likely co-expressed and transcriptionally upregulated in these high-producing lines. Functional analysis of four terpene synthases (TPSs) from Pelargonium cultivars confirmed a strong correlation between the expression levels of the respective TPS genes and the accumulation of their corresponding terpene products. nih.govnih.gov
While transcriptomic data provides robust evidence for gene involvement, proteomic analyses offer direct confirmation of enzyme presence and abundance. However, to date, specific proteomic studies focusing on the targeted identification and quantification of the enzymatic machinery for this compound biosynthesis are limited. The majority of proteomic research in related plant species has focused on broader physiological responses rather than specific secondary metabolite pathways. The development of targeted proteomic approaches will be essential to fully characterize the expression dynamics of enzymes like GES and the specific AATs at the protein level, validating transcriptomic findings and providing a more complete understanding of the metabolic flux towards this compound.
Table 2: Summary of Transcriptomic Findings Relevant to this compound Biosynthesis
| Study Type | Organism | Key Findings | Implication for this compound Biosynthesis |
|---|---|---|---|
| De Novo Transcriptome Sequencing | Rose-scented geranium (Pelargonium sp.) | Generated a large dataset of unique contigs; identified putative genes for terpene biosynthesis. researchgate.netomicsdi.org | Provides a foundational library for identifying candidate GES and AAT genes. |
| Metabolomic and Volatile Profiling | Pelargonium graveolens | Identified distinct chemotypes, with geraniol-rich lines showing high accumulation of geranyl esters (formate, acetate, tiglate). nih.govresearchgate.net | Suggests co-regulation and transcriptional upregulation of the geraniol and esterification pathways. |
| Functional Analysis and Gene Expression | Pelargonium cultivars | Found a strong correlation between the expression of four TPS genes and the accumulation of their products. nih.govnih.gov | Supports the hypothesis that the abundance of this compound is controlled at the transcriptional level of its biosynthetic genes. |
Chemo-Synthetic Strategies and Reaction Mechanisms
Conventional chemical synthesis offers several established methods for ester formation, which can be applied to the production of this compound. These strategies typically involve the reaction of the alcohol and carboxylic acid precursors under conditions that promote esterification, or the use of more reactive derivatives of the carboxylic acid.
Direct esterification involves the reaction of geraniol with tiglic acid, typically in the presence of an acid catalyst to increase the reaction rate. One common method is the Fischer-Speier esterification, which utilizes a strong acid like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, water, a byproduct of the reaction, is usually removed.
Another approach for direct esterification, particularly suitable for acid-sensitive substrates like geraniol, is the Steglich esterification . This method employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The reaction proceeds under mild, neutral conditions at room temperature. wikipedia.orgchemistry-online.com The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (geraniol), facilitated by the nucleophilic catalyst DMAP, to form the desired ester. A key feature of this method is the formal uptake of the water generated during the reaction by DCC, which forms the insoluble urea byproduct, dicyclohexylurea (DCU), driving the reaction to completion. wikipedia.org
The general mechanism for the Steglich esterification is as follows:
The carboxylic acid reacts with DCC to form the O-acylisourea intermediate.
The more nucleophilic DMAP attacks the intermediate, forming a highly reactive acyl-pyridinium species.
The alcohol (geraniol) then reacts with this activated acyl group to form the ester and regenerate the DMAP catalyst.
This method is advantageous for its mild conditions, which help to prevent side reactions such as the degradation of the sensitive geraniol molecule. nih.gov
A study on the direct esterification of tiglic acid with ethyl alcohol in the presence of concentrated sulfuric acid highlights a traditional approach to forming tiglate esters. chemicalbook.com
| Direct Esterification Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |
| Fischer-Speier Esterification | Strong acid catalyst (e.g., H₂SO₄, p-TsOH) | Typically requires heating and water removal | Inexpensive reagents | Harsh conditions can lead to side reactions and degradation of sensitive substrates |
| Steglich Esterification | DCC or DIC, DMAP | Room temperature, neutral pH | Mild conditions, high yields, suitable for sensitive substrates wikipedia.orgnih.gov | Use of expensive reagents, formation of urea byproduct that needs to be removed |
Transesterification, or alcoholysis, is another important strategy for the synthesis of esters. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to exchange the alcohol moiety. For the synthesis of this compound, this would typically involve reacting a simple alkyl tiglate, such as methyl tiglate or ethyl tiglate, with geraniol. google.com
The reaction is an equilibrium process that can be catalyzed by either acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., sodium methoxide, potassium carbonate). To drive the reaction towards the formation of this compound, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. google.com
A patent describes the transesterification of a tiglic acid lower alkyl ester, such as methyl or ethyl tiglate, with 2-methyl-2-buten-1-ol. google.com This process highlights the industrial applicability of transesterification for producing tiglate esters, where the removal of the low-boiling alcohol byproduct is a key step. google.com
Enzyme-catalyzed transesterification is also a viable and increasingly popular "green" alternative. Lipases are commonly used biocatalysts for this purpose. nih.gov The mechanism involves the formation of an acyl-enzyme intermediate, which then reacts with the alcohol. nih.gov This method offers high selectivity and mild reaction conditions.
| Trans-esterification Catalyst | Typical Substrates | Key Condition for High Yield | Advantages | Disadvantages |
| Acid Catalyst | Methyl tiglate, Geraniol | Removal of methanol by distillation | Generally applicable | Can cause side reactions with sensitive substrates |
| Base Catalyst | Methyl tiglate, Geraniol | Removal of methanol by distillation | Often faster than acid catalysis | Substrates must be free of water and acidic impurities |
| Enzyme (Lipase) | Various tiglate esters, Geraniol | Optimization of reaction parameters (temperature, solvent) | High selectivity, mild conditions, environmentally friendly nih.gov | Higher cost of catalyst, slower reaction rates |
Besides direct esterification and transesterification, the tiglate moiety can be introduced using more reactive derivatives of tiglic acid. These methods often lead to higher yields and faster reaction times as they are generally irreversible.
One common approach is the use of tigloyl chloride , the acid chloride of tiglic acid. Tigloyl chloride is highly reactive and will readily react with geraniol, usually in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the hydrochloric acid byproduct. This reaction is typically fast and can be carried out at low temperatures.
Another reactive derivative is tiglic anhydride . The reaction of tiglic anhydride with geraniol, often catalyzed by a nucleophilic catalyst like DMAP or a Lewis acid, yields this compound and tiglic acid as a byproduct. The tiglic acid can be removed by an aqueous wash.
A patent for the preparation of 2-methyl-2-buten-1-yl tiglate mentions the esterification of 2-methyl-2-buten-1-ol with a reactive derivative of tiglic acid as a viable synthetic route. google.com
| Reactive Derivative | Co-reagent/Catalyst | Byproduct | Advantages | Disadvantages |
| Tigloyl Chloride | Base (e.g., Pyridine, Triethylamine) | HCl (neutralized by base) | High reactivity, fast reaction, high yield | Reagent is moisture-sensitive and corrosive |
| Tiglic Anhydride | Catalyst (e.g., DMAP, Lewis Acid) | Tiglic acid | High reactivity, good yield | Requires an extra equivalent of the carboxylic acid |
Bio-Catalytic and Enzymatic Synthesis of this compound
Biocatalytic methods for the synthesis of this compound represent a green and sustainable alternative to traditional chemical routes. These methods utilize enzymes, typically lipases, or whole microbial systems to catalyze the esterification reaction under mild and highly specific conditions.
Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification, transesterification, and other related reactions, often in non-aqueous media. nih.govresearchgate.net The enzymatic synthesis of geranyl esters, including this compound, has been a subject of considerable research due to the demand for "natural" flavor and fragrance compounds.
The lipase-catalyzed synthesis of geranyl esters is influenced by several parameters that need to be optimized to achieve high conversion rates and yields. These parameters include the choice of lipase (B570770), enzyme concentration, substrate molar ratio, temperature, reaction time, water content, and the nature of the solvent.
Commonly Used Lipases:
Candida antarctica lipase B (CALB) , often used in its immobilized form (e.g., Novozym 435), is one of the most effective lipases for ester synthesis due to its high activity, stability, and broad substrate specificity. nih.gov
Rhizomucor miehei lipase (RML) is another widely used lipase, known for its 1,3-regiospecificity in the hydrolysis of triglycerides, but it also efficiently catalyzes esterification reactions. researchgate.netnih.govnih.gov
Thermomyces lanuginosus lipase (TLL) has also been successfully employed for the synthesis of geranyl esters. nih.govnih.govnih.gov
Optimization of Reaction Parameters:
A study on the synthesis of geranyl butyrate using Eversa Transform 2.0 (a commercial lipase from Thermomyces lanuginosus) achieved a 93% conversion under optimized conditions of a 1:5 molar ratio (acid to alcohol), 15% biocatalyst load, at 50°C for 6 hours. nih.govnih.gov For the synthesis of other geranyl esters using Novozym 435, optimal conditions were found to be 35°C with a 1:1 molar ratio of acid to alcohol, achieving yields between 80-100% within 4 hours. nih.gov The synthesis of neryl acetate, a structural isomer of geranyl acetate, was optimized to achieve 91.6% conversion with a 1:12.6 molar ratio of nerol to ethyl acetate, 2.6% Novozym 435 at 52.7°C for 2 hours. scirp.org
| Lipase Source | Substrates | Optimal Temperature (°C) | Substrate Molar Ratio (Alcohol:Acid/Ester) | Conversion/Yield (%) | Reaction Time (h) |
| Thermomyces lanuginosus (Eversa Transform 2.0) | Geraniol, Butyric Acid | 50 | 1:5 | 93 | 6 |
| Candida antarctica (Novozym 435) | Geraniol, Oleic/Lauric/Stearic Acids | 35 | 1:1 | 80-100 | 4 |
| Candida antarctica (Novozym 435) | Nerol, Ethyl Acetate | 52.7 | 1:12.6 | 91.6 | 2 |
An alternative to using isolated enzymes is the use of whole microbial cells as catalysts. This approach can involve either the biotransformation of exogenously supplied precursors or the de novo biosynthesis of the target ester from simple carbon sources like glucose or glycerol (B35011). nih.gov Genetically engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been developed as microbial cell factories for the production of geraniol and various geranyl esters. tandfonline.com
In a typical engineered pathway, a microorganism is modified to overproduce the precursor geraniol. This is often achieved by introducing genes for geraniol synthase (GES) and enhancing the native metabolic pathways that produce the universal terpene precursor, geranyl pyrophosphate (GPP). nih.gov To produce geranyl esters, an alcohol acyltransferase (AAT) or an unspecific acetyltransferase is co-expressed with the geraniol synthesis pathway. nih.gov The AAT enzyme catalyzes the esterification of the microbially produced geraniol with an acyl-CoA molecule (e.g., acetyl-CoA for geranyl acetate) that is also available within the cell.
One study reported the engineering of E. coli to produce geranyl acetate. By co-expressing a geraniol synthase from Ocimum basilicum and an alcohol acyltransferase from Rosa hybrida, the engineered strain was able to produce up to 4.8 g/L of geranyl acetate in a fed-batch fermentation system. researchgate.netscispace.com Another study achieved a titer of 10.36 g/L of geranyl acetate in E. coli by introducing an extra copy of the AAT gene and controlling the glycerol supply. acs.org In Saccharomyces cerevisiae, the expression of an alcohol acetyltransferase (Atf1) has been shown to be responsible for the acetylation of terpenols like geraniol. twistaroma.frmdpi.com
Furthermore, an integrated system combining microbial biosynthesis of geraniol with subsequent enzymatic esterification has been developed. In this approach, an engineered E. coli strain first produces geraniol, which is then converted to various geranyl esters (e.g., geranyl butyrate and geranyl hexanoate) in the same fermentation medium by adding an immobilized lipase and the corresponding carboxylic acids. nih.govresearchgate.netacs.org This integrated process has successfully produced 0.59 g/L of geranyl butyrate and 1.04 g/L of geranyl hexanoate. nih.govacs.org
| Microorganism | Product | Key Enzymes Expressed | Titer | Fermentation Strategy |
| Escherichia coli | Geranyl Acetate | Geraniol Synthase, Alcohol Acyltransferase | 4.8 g/L | Fed-batch fermentation |
| Escherichia coli | Geranyl Acetate | Geraniol Synthase, Alcohol Acyltransferase (2 copies) | 10.36 g/L | Controlled glycerol feed |
| Saccharomyces cerevisiae | Geraniol | Geraniol Synthase, Engineered GPP synthesis | 293 mg/L | Fed-batch cultivation |
| Escherichia coli + Lipase | Geranyl Butyrate | Geraniol Synthase (in E. coli) | 0.59 g/L | Integrated fermentation and enzymatic conversion |
| Escherichia coli + Lipase | Geranyl Hexanoate | Geraniol Synthase (in E. coli) | 1.04 g/L | Integrated fermentation and enzymatic conversion |
Analytical Techniques for Isolation, Identification, and Quantification of Geranyl Tiglate
Sample Preparation and Extraction Methodologies from Biological Matrices
The initial and critical step in the analysis of geranyl tiglate from plant materials and other biological matrices is its efficient extraction. The choice of extraction method is paramount as it can significantly influence the yield and the qualitative profile of the extracted volatile compounds.
Hydrodistillation and Microwave-Assisted Hydrodistillation Techniques
Traditional hydrodistillation (HD) has long been a standard method for extracting essential oils. derpharmachemica.com This process involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are then condensed and separated. However, this method can be time-consuming and the prolonged exposure to heat may lead to the degradation of thermolabile compounds. nih.gov
To overcome these limitations, microwave-assisted hydrodistillation (MAHD) has emerged as a more efficient alternative. derpharmachemica.comnih.gov MAHD utilizes microwave energy to rapidly and uniformly heat the water within the plant matrix, leading to a faster extraction process and often a higher yield of essential oils. nih.govresearchgate.net Studies comparing HD and MAHD for the extraction of essential oils from Pelargonium graveolens have shown that MAHD can significantly reduce extraction time. derpharmachemica.com For instance, one study completed the extraction in 30 minutes using MAHD, compared to 90 minutes with traditional HD. nih.gov While MAHD is generally considered a "green" technology due to its energy and time savings, the chemical composition of the extracted oil, including the relative abundance of this compound, is often comparable to that obtained by HD. derpharmachemica.comnih.gov
| Extraction Technique | Key Advantages | Key Disadvantages | Reference |
| Hydrodistillation (HD) | Well-established, simple apparatus | Long extraction times, potential for thermal degradation of compounds | derpharmachemica.comnih.gov |
| Microwave-Assisted Hydrodistillation (MAHD) | Reduced extraction time, energy efficient, potentially higher yield | Initial equipment cost | derpharmachemica.comnih.govnih.gov |
Solvent Extraction and Supercritical Fluid Extraction (SFE)
Solvent extraction is another common method for isolating compounds from biological matrices. This technique involves the use of an organic solvent to dissolve the target analytes. The choice of solvent is crucial and depends on the polarity of the target compound. While effective, this method can be less selective and may co-extract undesirable compounds.
Supercritical fluid extraction (SFE) offers a more environmentally friendly and highly selective alternative to traditional solvent extraction. nih.govmdpi.com This technique typically uses carbon dioxide (CO2) in its supercritical state—a phase where it exhibits properties of both a liquid and a gas. researchgate.net Supercritical CO2 is an excellent non-polar solvent, but its solvating power can be modified by adding a co-solvent, such as ethanol, to extract a wider range of compounds, including semi-polar ones. nih.gov SFE is known for its ability to extract compounds at relatively low temperatures, which helps to preserve the integrity of thermolabile molecules like this compound. researchgate.net The selectivity of SFE can be finely tuned by adjusting parameters such as pressure, temperature, and the type and amount of co-solvent. mdpi.com
Headspace-Based Techniques (e.g., Solid-Phase Microextraction (SPME), Dynamic Headspace)
Headspace techniques are particularly useful for analyzing the volatile and semi-volatile organic compounds (VOCs) that contribute to the aroma of a sample without extensive sample preparation. These methods analyze the gas phase above the sample. libretexts.org
Solid-Phase Microextraction (SPME) is a solvent-free, simple, and sensitive technique. acs.orgnih.gov It utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the headspace of the sample, where volatile analytes, including this compound, are adsorbed onto the coating. nih.gov The choice of fiber coating is critical for the selective extraction of target compounds. acs.org After extraction, the fiber is directly introduced into the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov Different fiber coatings, such as DVB/CAR/PDMS and CAR/PDMS, have been evaluated for their efficiency in extracting a broad range of volatile compounds. acs.org
Dynamic Headspace (DHS) is another powerful headspace technique that offers exhaustive extraction and lower detection limits compared to static headspace methods. gerstelus.comchromatographyonline.com In DHS, a continuous stream of inert gas purges the headspace of the sample, and the volatile compounds are swept onto a sorbent trap. gerstelus.com The trapped analytes are then thermally desorbed and transferred to the gas chromatograph. chromatographyonline.com This non-equilibrium technique allows for the collection of a wide range of analytes without discrimination. gerstelus.com A study comparing different extraction methods for volatile compounds from Pelargonium graveolens leaves found that dynamic headspace using peat as an adsorbent was particularly effective for extracting this compound, yielding a significantly higher percentage (8.21%) compared to hydrodistillation (1.97%) and dynamic headspace with Porapak Q (0.93%). mdpi.com
| Headspace Technique | Principle | Key Advantages | Reference |
| Solid-Phase Microextraction (SPME) | Adsorption of volatiles onto a coated fiber. | Solvent-free, simple, sensitive, automatable. acs.orgnih.gov | acs.org |
| Dynamic Headspace (DHS) | Continuous purging of headspace volatiles onto a sorbent trap. | Exhaustive extraction, lower detection limits, non-discriminatory. gerstelus.comchromatographyonline.com | gerstelus.commdpi.com |
Chromatographic Separation and Characterization
Following extraction, chromatographic techniques are employed to separate the complex mixture of volatile compounds and identify individual components, including this compound.
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Volatile Profile Analysis
Gas chromatography (GC) is the cornerstone for the analysis of volatile and semi-volatile compounds like those found in essential oils. derpharmachemica.comlibretexts.org When coupled with a mass spectrometer (MS), it provides a powerful tool for both the separation and identification of individual components. ijpjournal.comresearchgate.net
In GC-MS analysis, the extracted sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. The column's stationary phase interacts differently with each compound, causing them to separate based on their boiling points and polarities. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. researchgate.net The identification of this compound is then achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum against a reference library such as the NIST library. derpharmachemica.comresearchgate.net GC-MS has been widely used to identify this compound in the essential oils of various plants, including Pelargonium graveolens and Tillandsia xiphioides. derpharmachemica.comacs.org
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Enhanced Resolution
For highly complex samples containing hundreds or even thousands of volatile compounds, conventional one-dimensional GC may not provide sufficient separation. In such cases, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution and peak capacity. nih.govresearchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Ester Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of compounds that are not sufficiently volatile for gas chromatography. This compound can be effectively analyzed using a reverse-phase (RP) HPLC method under straightforward conditions. sielc.com A typical mobile phase for this analysis consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry (MS), phosphoric acid is typically replaced with formic acid. sielc.com
The separation is commonly achieved on a reverse-phase column, such as a Newcrom R1, which exhibits low silanol (B1196071) activity. sielc.com This HPLC method is scalable, making it suitable not only for analytical quantification but also for preparative separation to isolate the compound for further study. sielc.com
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column Example | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.com |
Retention Index Systems and Mass Spectral Library Matching for Identification
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique for identifying this compound in volatile mixtures. Identification is confirmed using a dual-check system: matching the compound's mass spectrum and its retention index (RI) with those of a known standard or a reference library.
The Kovats Retention Index (RI) is a standardized measure that normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of GC data, even with variations in instrument conditions. The RI of this compound varies depending on the polarity of the GC column's stationary phase. nih.govnist.gov
Following separation on the GC column, the compound enters the mass spectrometer, where it is fragmented into a unique pattern of charged ions. This mass spectrum serves as a molecular fingerprint. The acquired spectrum is compared against extensive, curated databases, most notably the NIST Mass Spectral Library, which contains hundreds of thousands of electron ionization (EI) spectra. sisweb.commswil.com A match in both the fragmentation pattern and the retention index provides a high degree of confidence in the identification of this compound. sisweb.com The NIST library entry for this compound includes its mass spectrum, retention indices on various columns, and chemical information. nist.govnist.gov
Table 2: Kovats Retention Indices (RI) of this compound on Different GC Columns
| Column Type | Stationary Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Standard Non-Polar | BP-1 / Cross-Linked Methylsilicone | 1649, 1671, 1672, 1675, 1688 | nih.govnist.gov |
| Semi-Standard Non-Polar | HP-5MS | 1695, 1696, 1700, 1703, 1704, 1705, 1712 | nih.govnist.gov |
| Standard Polar | Not Specified | 2096, 2097, 2105, 2109, 2129 | nih.govnist.gov |
Table 3: Key Electron Ionization (EI) Mass Spectral Peaks for this compound
| Relative Abundance | Mass-to-Charge Ratio (m/z) | Reference |
|---|---|---|
| Top Peak | 83 | nih.gov |
| 2nd Highest | 69 | nih.gov |
| 3rd Highest | 93 | nih.gov |
Spectroscopic Methods for Structural Elucidation and Confirmation
While chromatography separates components and MS provides a fingerprint, spectroscopic methods like IR, Raman, and NMR are essential for the detailed elucidation and definitive confirmation of the molecular structure of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: FTIR analysis of this compound reveals characteristic absorption bands corresponding to its core functional groups. nih.gov A strong band is expected for the C=O (carbonyl) stretch of the ester group, typically around 1713-1728 cm⁻¹. dergipark.org.tr Vibrations from the C=C double bonds in both the geranyl and tiglate moieties would appear in the 1635-1671 cm⁻¹ region. dergipark.org.trmdpi.com Other significant bands include those for C-O stretching and various C-H stretching and bending vibrations from the methyl and methylene (B1212753) groups. dergipark.org.tr
Raman Spectroscopy: Raman spectroscopy also probes the vibrational modes of the molecule. It is particularly sensitive to non-polar bonds, making it excellent for observing the C=C stretches of the terpene backbone and the tiglate group. mdpi.com Key signals in the Raman spectrum would correspond to the C=C stretching modes (around 1635-1671 cm⁻¹) and the C=O stretch of the ester. mdpi.com The fingerprint region below 1500 cm⁻¹ would contain a complex pattern of signals from C-C stretching and various bending modes, which are highly characteristic of the molecule. mdpi.com
Table 4: Expected Vibrational Bands for this compound
| Functional Group | Technique | Expected Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Ester Carbonyl (C=O) Stretch | IR / Raman | ~1713 - 1728 | dergipark.org.tr |
| Alkene (C=C) Stretch | IR / Raman | ~1635 - 1671 | dergipark.org.trmdpi.com |
| Alkyl (C-H) Stretch | IR | ~2871 - 2961 | dergipark.org.tr |
| Ester (C-O) Stretch | IR | ~1057 - 1173 | dergipark.org.tr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. researchgate.net
¹H NMR: A ¹H NMR spectrum of this compound would display distinct signals for each unique proton environment. Key features would include:
Vinyl Protons: Signals for the protons on the C=C double bonds, appearing in the downfield region.
Methylene Protons: A characteristic signal for the -O-CH₂- protons of the geranyl group adjacent to the ester oxygen.
Methyl Protons: Several distinct signals for the five methyl groups, some of which would show splitting due to coupling with adjacent vinyl protons.
¹³C NMR: The ¹³C NMR spectrum is simpler due to the lack of carbon-carbon coupling and provides a count of the unique carbon atoms in the molecule. researchgate.net For this compound, this would confirm the presence of 15 carbon atoms. Key signals would include:
Carbonyl Carbon: A signal in the highly deshielded region (~160-180 ppm) corresponding to the ester C=O group.
Alkene Carbons: Four signals in the olefinic region (~100-150 ppm) for the carbons of the two C=C double bonds.
Aliphatic Carbons: Signals for the remaining methyl and methylene carbons in the upfield region.
Reference spectra for this compound are available in commercial databases, confirming its structure. nih.gov
Chiral Chromatography and Stereochemical Analysis of this compound
This compound is the common name for [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate. nih.gov This name specifies the stereochemistry at both the C2-C3 double bond of the geraniol (B1671447) moiety (E configuration) and the C2-C3 double bond of the tiglic acid moiety (E configuration).
Several other stereoisomers exist, such as:
Neryl tiglate: Where the geraniol backbone is replaced by nerol, its Z-isomer. nist.gov
Geranyl angelate: Where the tiglic acid is replaced by angelic acid, its Z-isomer. researchgate.net
Neryl angelate: Which has the Z configuration at both double bonds. nist.gov
The separation and identification of these closely related isomers are critical for authenticity analysis of essential oils, as the enantiomeric and isomeric ratios are often specific to the biological origin. mdpi.com Chiral chromatography, particularly chiral GC, is the premier technique used to separate these stereoisomers. mdpi.com By using a chiral stationary phase, these different spatial arrangements can be resolved into distinct peaks, allowing for their individual identification and quantification. The synthesis and GC-MS analysis of various angelate and tiglate esters have been performed to create reference data to aid in their identification in natural products. researchgate.net
Quantitative Analysis and Chemometric Approaches
Quantitative analysis of this compound in essential oils is typically performed using GC-MS or HPLC. sielc.comderpharmachemica.com In GC-MS, quantification is often based on the relative peak area percentage, where the area of the this compound peak is compared to the total area of all identified peaks. dergipark.org.tr Studies have reported its concentration in various essential oils, such as those from Pelargonium graveolens, where it can range from 1.30% to 2.95%. derpharmachemica.com
Absolute and Relative Quantification Protocols in Complex Mixtures
The quantification of this compound in intricate mixtures like essential oils can be approached through both absolute and relative methods, each serving distinct analytical objectives. The choice between these methods depends on the required accuracy and the availability of a certified reference standard.
Relative Quantification:
Relative quantification is frequently employed in the routine analysis of essential oils to determine the proportional content of individual constituents. This approach expresses the concentration of a compound relative to the total composition of the mixture.
Peak Area Normalization (GC-FID): In gas chromatography with flame ionization detection (GC-FID), the relative percentage of this compound is often calculated using the peak area normalization method. nih.gov This method assumes that the FID response is proportional to the mass of the carbon-containing analyte. edu.krd The area of the this compound peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage. researchgate.net While straightforward, this method's accuracy can be affected by the varying response factors of different chemical compounds. For instance, in a study of Pelargonium graveolens essential oil, the relative content of this compound was determined using this method, providing a comparative measure of its abundance against other components like citronellol (B86348) and geraniol. dergipark.org.tr
The following table illustrates the relative percentage of this compound found in Pelargonium graveolens essential oil using different extraction methods, as determined by GC-FID peak area normalization.
| Extraction Method | Adsorbent | This compound (% relative area) | Key Co-occurring Compounds |
| Hydrodistillation (HD) | - | 1.97 | Linalool, Citronellyl formate |
| Dynamic Headspace (HSD-P) | Porapak Q | 0.93 | Isomenthone, 6,9-Guaiadiene |
| Dynamic Headspace (HSD-T) | Peat | 8.21 | Geraniol, Citronellol |
Data sourced from a comparative study on extraction methods for P. graveolens volatiles. mdpi.com
Absolute Quantification:
Absolute quantification provides the exact concentration of this compound in a sample, typically expressed in units such as mg/mL or µg/g. This requires the use of an authentic reference standard of this compound for calibration.
External Standard Method: A series of solutions containing known concentrations of a pure this compound standard are analyzed to create a calibration curve, plotting peak area against concentration. researchgate.net The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve. The validation of this method involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable results. jddtonline.info
Internal Standard Method: To correct for variations in injection volume and potential sample loss during preparation, an internal standard (a compound not naturally present in the sample) is added in a known concentration to both the calibration standards and the samples. researchgate.net The ratio of the peak area of this compound to the peak area of the internal standard is then used to construct the calibration curve. This approach generally yields higher precision and accuracy. The selection of a suitable internal standard is crucial; it should be chemically similar to this compound, stable, and well-resolved from other components in the chromatogram.
The validation of any quantitative method is paramount to ensure the reliability of the data. Key validation parameters, as recommended by international guidelines, include: jddtonline.info
| Validation Parameter | Description |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among a series of measurements. |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. |
| Limit of Detection (LOD) | The lowest amount of an analyte that can be detected but not necessarily quantified. |
| Limit of Quantification (LOQ) | The lowest amount of an analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. |
Multivariate Statistical Analysis for Chemical Fingerprinting and Origin Differentiation
Multivariate statistical analysis, or chemometrics, is a powerful tool for analyzing complex chemical data, such as the chromatographic fingerprints of essential oils. nih.gov By simultaneously considering multiple chemical components, these methods can reveal patterns and relationships that are not apparent from a univariate perspective. This is particularly useful for differentiating essential oils based on their geographical origin, cultivar, or processing method, where subtle variations in the chemical profile, including the content of this compound, can be significant.
Principal Component Analysis (PCA): PCA is an unsupervised pattern recognition technique that reduces the dimensionality of the data while retaining most of the original variance. It transforms the original variables (e.g., the peak areas of all compounds in a chromatogram) into a smaller set of uncorrelated variables called principal components (PCs). Samples can then be plotted in this new PC space, where clustering or separation can indicate similarities or differences in their chemical composition. For example, PCA has been used to discriminate between different Jatropha species based on the volatile constituents of their essential oils. edu.krd In the context of this compound, PCA could be used to differentiate Pelargonium essential oils from different geographical regions, where this compound may be one of the variables contributing to the separation of the groups.
Partial Least Squares Discriminant Analysis (PLS-DA): PLS-DA is a supervised classification method that is used to model the relationship between a descriptor matrix (e.g., chromatographic data) and a response variable (e.g., the origin of the samples). It aims to find the variables that are most important for discriminating between predefined classes. In a study on Angelica sinensis, UPLC fingerprints were subjected to PCA and PLS-DA to screen for peaks that were related to specific environmental factors, thereby identifying chemical markers for quality control. perfumerflavorist.com A similar approach could be applied to essential oils containing this compound, where PLS-DA could build a predictive model to classify new samples based on their chemical fingerprint, with this compound potentially being identified as a significant marker for a particular origin or chemotype. For instance, studies have shown that the chemical composition of Pelargonium oils, including the levels of esters like this compound, can vary significantly between different cultivars such as 'Reunion', 'Bourbon', and 'Egyptian', making them amenable to differentiation through chemometric analysis. researchgate.net
The application of these multivariate techniques allows for a holistic comparison of complex mixtures. For instance, the chemical profiles of Pelargonium oils from different regions in Southern and Eastern Africa have been shown to vary, and chemometric analysis can highlight the key compounds, including this compound, that drive this differentiation. researchgate.net This enables the authentication of essential oils and the identification of chemical fingerprints characteristic of a specific origin.
Biological Activities and Ecological Roles of Geranyl Tiglate in Planta
Contribution to Plant Volatile Organic Compound (VOC) Emission Profiles
Geranyl tiglate is a notable component of the volatile organic compound (VOC) profiles of several plant species. nih.gov VOCs are essential for a plant's interaction with its environment, including attracting pollinators and defending against herbivores. nih.gov
The emission of this compound, along with other VOCs, can be influenced by various factors, including the plant's developmental stage and environmental conditions. For instance, studies on globe amaranth (B1665344) (Gomphrena globosa) have shown that the emission of floral volatiles, including benzyl (B1604629) tiglate, a related compound, follows a diurnal rhythm and can be influenced by phytohormones. ashs.org
Research on various plant species has identified this compound as a contributor to their characteristic scent. For example, it is a key aroma compound in the essential oil of rose-scented geranium (Pelargonium graveolens). mdpi.com In a study on different extraction methods for P. graveolens leaves, dynamic headspace using peat as an adsorbent was particularly effective in extracting this compound, highlighting its presence in the plant's volatile emissions. mdpi.com Furthermore, this compound has been identified in the floral scent of Tillandsia species, contributing to their aromatic profile. nih.gov
Table 1: Presence of this compound in Plant VOC Profiles
| Plant Species | Plant Part | Relative Amount/Significance |
| Pelargonium graveolens (Rose-scented geranium) | Leaves, Shoot biomass | Major component, 8.21% in headspace analysis, 1.8-2.1% in primary essential oil. mdpi.com |
| Tillandsia crocata | Flowers | 1.4% of floral volatiles. nih.gov |
| Phyllanthus salviifolius | Not specified | 15.9% of essential oil. |
| Pelargonium ternifolium | Not specified | Natural product found in this species. nih.gov |
| Cryptomeria japonica | Not specified | Reported to be present. nih.gov |
| Anise | Not specified | 3.53% in nanoemulsion of anise oil. |
Role in Plant Defense Mechanisms and Interactions
This compound is involved in the complex chemical defense systems of plants, influencing their interactions with herbivores and neighboring plants.
Conversely, the floral scent produced by this compound and other VOCs can also serve to attract the natural enemies of herbivores, a phenomenon known as indirect defense. The emission of these volatiles can signal the presence of pests to predators and parasitoids.
Influence on Essential Oil Quality and Organoleptic Properties in Botanical Extracts
This compound is a significant contributor to the quality and sensory characteristics of many essential oils. thegoodscentscompany.comventos.com Its presence imparts a distinct sweet, fruity, and geranium-like aroma. thegoodscentscompany.comventos.comperfumiarz.com
In the fragrance industry, this compound is valued for its pleasant and natural-smelling notes. thegoodscentscompany.comtargetmol.com It is often described as having a fruity, herbaceous, and slightly rosy scent. thegoodscentscompany.com This makes it a desirable component in perfumes, cosmetics, and flavorings. nih.govthegoodscentscompany.com
The concentration of this compound can vary depending on the plant's geographical origin, cultivation practices, and the extraction method used. mdpi.comresearchgate.netcsic.es For example, in rose-scented geranium oil, the percentage of this compound can differ based on the cultivar and drying method applied to the plant material. csic.es A study on Pelargonium graveolens showed that oven-drying the plant material at 60°C led to an increase in the concentration of this compound in the resulting essential oil. csic.es
Different extraction techniques can also yield varying amounts of this compound. A comparison of hydrodistillation and dynamic headspace extraction of Pelargonium graveolens leaves revealed that headspace analysis with a peat adsorbent yielded a significantly higher percentage of this compound (8.21%) compared to hydrodistillation (1.97%). mdpi.com This indicates that the extraction method plays a crucial role in capturing the true volatile profile of the plant, including its this compound content.
The presence and relative abundance of this compound, alongside other compounds like citronellol (B86348), geraniol (B1671447), and their esters, define the characteristic aroma profile and quality of geranium oil. researchgate.net For instance, high-quality geranium oil for the international market often has a specific chemical profile, with this compound being one of the expected components. researchgate.net
Table 2: Organoleptic Properties of this compound
| Property | Description | Source(s) |
| Odor | Sweet, fruity, herbal, geranium-like, rosy, tangy, tart. | thegoodscentscompany.comventos.comperfumiarz.com |
| Flavor | Typical geranyl character, rosy, lemon. | thegoodscentscompany.com |
| Contribution to Essential Oils | Imparts pleasant geranium and rosy notes; useful in geranium, rose, and lavender types. | thegoodscentscompany.com |
Structure-Activity Relationship (SAR) Studies of Geranyl Esters in Phytochemical Contexts
The biological activity of geranyl esters, including this compound, is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies aim to understand how the molecular structure of these compounds influences their function.
The core structure of this compound consists of the C10 monoterpene alcohol geraniol esterified with the C5 tiglic acid. nist.gov The presence of the ester functional group, the length and branching of the carbon chains, and the position of double bonds all play a role in determining the molecule's volatility, solubility, and interaction with biological receptors.
In the context of plant defense, the specific structure of this compound contributes to its potential repellent or attractive properties. The biosynthesis of geraniol, the precursor to this compound, is a key regulatory point in the production of various monoterpenes involved in plant defense. researchgate.net The subsequent esterification to form this compound and other esters diversifies the plant's chemical arsenal.
The esterification of geraniol with different acids results in a range of geranyl esters with varying properties. For example, geranyl acetate (B1210297), another common geranyl ester in plants, has a different aroma profile (more floral and fruity) compared to the herbaceous notes of this compound. This structural variation allows plants to produce a complex bouquet of volatiles, each with a specific ecological role.
While comprehensive SAR studies focusing specifically on the ecological functions of this compound are still an emerging area of research, the known repellent and antimicrobial activities of its parent compound, geraniol, provide a foundation for understanding its potential roles. nih.govresearcher.life The addition of the tiglate moiety likely modifies these activities, potentially enhancing or altering its specificity.
Future Research Directions and Unexplored Avenues for Geranyl Tiglate
Advanced Elucidation and Engineering of Biosynthetic Pathways
The complete biosynthetic pathway of geranyl tiglate is not yet fully elucidated, offering a prime area for discovery. It is understood that its precursors are geranyl diphosphate (B83284) (GDP), derived from the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is then converted to geraniol (B1671447), and a tigloyl moiety, likely derived from the catabolism of isoleucine. oup.com However, the specific enzymes catalyzing the final esterification step—the transfer of the tigloyl group to geraniol—have not been definitively identified in the plants that produce it.
Future research should focus on:
Identification and Characterization of Acyltransferases: A critical research avenue is the discovery and functional characterization of the specific acyl-CoA-dependent acyltransferase responsible for the synthesis of this compound. Studies have identified cytosolic acyltransferases involved in the synthesis of other plant esters, providing a methodological basis for this search. nih.gov Identifying this enzyme is the key to unlocking metabolic engineering strategies.
Pathway Reconstruction in Heterologous Systems: Once the complete set of genes is identified, including those for tiglic acid biosynthesis and the final esterification step, these can be expressed in microbial hosts like Saccharomyces cerevisiae or Escherichia coli. researchgate.net This would confirm enzyme function and create engineered microbes for controlled production.
Metabolic Flux Analysis: In native plants like Pelargonium, understanding the metabolic flux and regulatory control points is crucial. Studies have already identified distinct chemotypes within P. graveolens populations, some of which are highly enriched in geranyl esters, suggesting strong genetic control over this pathway which can be further explored. oup.com Isotopic labeling studies, such as those using 13CO2, can trace the flow of carbon through the MEP pathway to this compound, revealing bottlenecks and regulatory mechanisms. oup.com
Table 1: Potential Research Targets for Elucidating this compound Biosynthesis
| Research Target | Objective | Potential Methodology |
| Tigloyl-CoA Synthetase | Identify the enzyme that activates tiglic acid. | Transcriptome analysis of high-producing plants, protein expression and in vitro enzyme assays. |
| Geraniol Acyltransferase | Isolate and characterize the enzyme that esterifies geraniol with tigloyl-CoA. | Gene mining from Pelargonium transcriptomes, heterologous expression in yeast, and biochemical characterization. nih.gov |
| Regulatory Factors | Uncover transcription factors and signaling molecules that control pathway gene expression. | Differential gene expression analysis between high and low-producing chemotypes, yeast one-hybrid (Y1H) screening. |
Development of Novel and Sustainable Bio-Catalytic Production Systems
The demand for natural flavors and fragrances makes bio-based production of this compound an attractive alternative to chemical synthesis or extraction from limited plant sources. researchgate.net Future research should build upon existing knowledge of biocatalysis to develop efficient and sustainable production platforms.
Key areas for development include:
Novel Biocatalysts: While lipases are commonly used for ester synthesis, mining metagenomic databases could uncover novel esterases or acyltransferases with superior activity, stability, or specificity for this compound production. ucl.ac.ukelsevierpure.comresearchgate.net These enzymes could be engineered for improved performance under industrial conditions. nih.gov
Integrated Fermentation Processes: A highly promising strategy involves integrating the microbial biosynthesis of precursors with enzymatic esterification. For example, an engineered E. coli or yeast strain could produce high titers of geraniol, which is then converted to this compound in the same or a coupled bioreactor using an immobilized lipase (B570770) or acyltransferase. nih.gov This bypasses the need to externally supply expensive precursors. nih.gov
In Situ Product Recovery (ISPR): this compound, like many volatile esters, can be toxic to microbial cells at high concentrations, limiting fermentation yields. ISPR techniques, which remove the product from the fermentation broth as it is formed, are essential for developing a commercially viable process. nih.gov Future work could explore and optimize various ISPR methods such as liquid-liquid extraction with biocompatible solvents, adsorption onto specialized resins, or pervaporation for their efficiency in this compound recovery. mdpi.comnih.govugent.beopenbiotechnologyjournal.com
High-Throughput Analytical Methodologies for Trace-Level Detection
To support research in biosynthesis, ecological functions, and biocatalysis, rapid and sensitive analytical methods are required. The ability to detect and quantify trace levels of this compound in complex biological matrices (e.g., plant tissues, insect glands, fermentation broths) is paramount.
Future research should aim to:
Optimize HS-SPME-GC-MS: Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify this compound in floral volatiles. acs.org Future work could focus on developing high-throughput versions of this method by optimizing fiber coatings (e.g., DVB/CAR/PDMS), extraction times, and temperature to achieve rapid screening of many samples, such as in plant breeding programs or mutant libraries. acs.org
Develop LC-MS/MS Methods: For less volatile precursors or metabolic intermediates in the biosynthetic pathway, and for analysis of complex liquid samples like fermentation media, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity. nih.govnih.gov Research into derivatization strategies, such as trimethylsilylation, could enhance the volatility and ionization efficiency of target analytes, enabling robust quantification at very low concentrations. chromatographyonline.commdpi.com
Miniaturization and Automation: Integrating these analytical techniques into automated, high-throughput screening platforms would accelerate research significantly. nih.govnih.gov This could involve automated sample preparation, injection, and data analysis pipelines to rapidly screen large numbers of plant extracts or engineered microbial strains.
Deeper Investigation into Ecological Functions and Inter-species Signaling Mechanisms
The role of this compound as a semiochemical—a molecule that mediates interactions between organisms—is largely unexplored. nih.gov As a component of plant volatile organic compounds (VOCs), it almost certainly plays a role in the plant's communication with its environment. mdpi.comnih.gov
Unexplored avenues include:
Insect Interactions: Determining the specific role of this compound in attracting pollinators or repelling herbivores is a key research question. While the essential oil of geranium is known to have insect-repellent properties, the contribution of individual components like this compound is unknown. researchgate.net Electrophysiological recordings (e.g., EAG, GC-EAD) on insect antennae coupled with behavioral bioassays could pinpoint which insect species detect and respond to this specific compound.
Plant-Plant Communication: Plants can perceive VOCs released by neighboring damaged plants and prime their own defenses. nih.govresearchgate.net Investigating whether this compound, released upon herbivory, can act as an airborne signal to induce defensive responses in nearby plants is a fascinating possibility.
Microbial Interactions: Plant volatiles can also influence the microbial communities on and around the plant. Research could explore whether this compound possesses antimicrobial or antifungal properties that help defend the plant against pathogens, or if it acts as a signaling molecule for symbiotic microbes.
Table 2: Proposed Research to Uncover Ecological Functions of this compound
| Research Area | Specific Question | Experimental Approach |
| Pollinator Attraction | Does pure this compound attract specific pollinators to Pelargonium flowers? | Field trials with scent traps baited with pure this compound; GC-EAD with pollinator antennae. |
| Herbivore Deterrence | Is this compound a feeding or oviposition deterrent for common herbivores? | Dual-choice feeding assays with and without the compound; analysis of plant volatile blends after herbivore damage. |
| Interspecies Signaling | Can airborne this compound prime defense responses in neighboring, undamaged plants? | Exposing healthy plants to the volatile and subsequently measuring defense gene expression or resistance to herbivory. researchgate.net |
Evolutionary and Chemo-Systematic Insights into this compound Biosynthesis Across Plant Lineages
The distribution of this compound across the plant kingdom is not well documented, but its presence in distinct genera like Pelargonium suggests an interesting evolutionary history. nih.gov Understanding how and why this biosynthetic capability evolved can provide fundamental insights into plant biochemistry and chemical ecology.
Future research directions include:
Chemo-Systematic Surveys: A broad survey of plant species, particularly within the Geraniaceae family and other related orders, is needed to map the distribution of this compound. This would help to determine if its biosynthesis is a conserved trait or if it has evolved independently multiple times.
Phylogenetic Analysis of Biosynthetic Genes: Once the acyltransferase responsible for this compound synthesis is identified, its gene sequence can be used for phylogenetic analysis. This will reveal its evolutionary relationship to other ester-forming enzymes and help trace the origins of the pathway. Studies on related terpene synthases have shown that these enzymes belong to ancient gene lineages, suggesting that the capacity for producing such compounds is deeply rooted in plant evolution. nih.gov
Correlation of Chemistry with Ecology: By mapping the presence of this compound onto the phylogenetic tree of plants and correlating it with the ecological niches and interacting organisms (e.g., specific pollinators or herbivores) of those plants, researchers could develop hypotheses about the selective pressures that drove the evolution of this compound. For instance, the evolution of this compound biosynthesis in Pelargonium appears to be part of a broader evolution of distinct monoterpenoid chemotypes within the genus. nih.gov
Q & A
Q. Validation steps :
Linearity : Test across a concentration range (e.g., 0.1–10 µg/mL) with R² ≥ 0.92.
Recovery rates : Spike known quantities into plant matrices and compare detected vs. theoretical values .
Reproducibility : Repeat analyses across multiple batches to calculate relative standard deviation (RSD < 5%) .
Basic: What experimental factors influence the extraction efficiency of this compound from plant material?
Answer:
Extraction efficiency depends on:
- Drying method : Oven-drying at 60°C increases this compound content by 2.45% compared to shade-drying (). This is attributed to enhanced esterification under controlled heat .
- Solvent polarity : Hydrodistillation or hexane-based extraction maximizes terpenoid recovery .
- Particle size : Finely ground plant material (≤1 mm) improves solvent penetration and yield .
Methodological recommendation : Optimize using a factorial design (e.g., 2³ design) testing temperature, solvent, and grinding time .
Advanced: How can researchers resolve contradictory data on this compound concentrations reported in different studies?
Answer:
Contradictions often arise from methodological variability. To address this:
Standardize protocols : Adopt ISO or AOAC guidelines for extraction and analysis (e.g., consistent drying temperatures, GC-MS parameters) .
Contextualize environmental factors : Note geographic origin, harvest time, and cultivar differences, which alter biosynthetic pathways .
Meta-analysis : Use tools like RevMan to statistically harmonize data across studies, adjusting for covariates (e.g., extraction method) .
Example : A 2023 study found 2.45% this compound in oven-dried Pelargonium spp., while a 2019 study reported 1.8%—a discrepancy linked to oven temperature calibration (±2°C tolerance) .
Advanced: What experimental designs are suitable for studying this compound’s biosynthesis pathways under stress conditions?
Answer:
Transcriptomic profiling : Use RNA-seq to identify upregulated genes (e.g., terpene synthases) in drought-stressed plants .
Isotopic labeling : Apply ¹³C-glucose tracer studies to track carbon flux into this compound precursors .
Environmental chambers : Manipulate light (PAR 150–200 µmol/m²/s), temperature (25–40°C), and humidity (30–70%) to simulate stress conditions .
Data interpretation : Pair LC-MS/MS for intermediate metabolites (e.g., geranyl pyrophosphate) with pathway analysis tools like PlantCyc .
Advanced: How can researchers validate the olfactory receptor binding mechanism of this compound in vitro?
Answer:
Receptor assays : Express human OR1A1 in HEK293 cells and measure calcium influx (Fluo-4 dye) upon this compound exposure .
Dose-response curves : Calculate EC₅₀ values (typical range: 10⁻⁶–10⁻⁴ M for terpenoid esters) .
Competitive inhibition : Co-apply this compound with known antagonists (e.g., geranyl acetate) to confirm receptor specificity .
Validation : Compare results to structural analogs (e.g., phenyl ethyl tiglate) to infer binding affinity trends .
Basic: What safety and regulatory considerations apply to this compound in academic research?
Answer:
- JECFA evaluation : this compound (JECFA No. 1822) requires isomer-specific data for safety assessment ().
- Lab handling : Use fume hoods for volatile compounds; LC-MS-grade solvents minimize impurities .
- Ethical reporting : Disclose extraction yields and purity thresholds (≥95%) in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
